molecular formula C21H22ClN3O3S2 B2587293 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 932325-95-6

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2587293
CAS No.: 932325-95-6
M. Wt: 464
InChI Key: WHHWQNZEZNQCFB-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a small molecule research chemical with the molecular formula C21H22ClN3O3S2 and a molecular weight of 464.00 g/mol . Its structure is characterized by a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The core is substituted at the 2-position with a benzamide group and at the 7-position with a chlorine atom, while the sulfamoyl group on the benzamide ring features a cyclohexyl(methyl) substitution . This specific arrangement contributes to the compound's overall properties, including a calculated LogP of 4.8, which indicates high lipophilicity, and a topological polar surface area of approximately 116 Ų . Benzothiazole derivatives are recognized as privileged structures in modern therapeutic chemistry and have garnered significant interest due to their wide range of investigated biological and pharmacological actions, which include anticancer, anti-inflammatory, antimicrobial, and antiviral activities . This makes the core structure a valuable template in drug discovery for interacting with various biological targets . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs, for probing structure-activity relationships (SAR), or for screening against novel biological targets. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-25(15-5-3-2-4-6-15)30(27,28)16-9-7-14(8-10-16)21(26)24-18-12-11-17(22)19-20(18)29-13-23-19/h7-13,15H,2-6H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHWQNZEZNQCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: Starting with 4-chloroaniline, the benzothiazole core can be synthesized through a cyclization reaction with carbon disulfide and an oxidizing agent.

    Sulfonamide Formation: The cyclohexyl(methyl)sulfamoyl group can be introduced by reacting cyclohexylamine with methylsulfonyl chloride under basic conditions.

    Coupling Reaction: Finally, the benzothiazole core and the sulfonamide group can be coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiazole core is known to interact with various proteins, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from literature:

Compound Name Core Heterocycle Sulfamoyl Substituents Molecular Weight (g/mol) Reported Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide Benzothiazole (Cl at C4) Cyclohexyl(methyl) ~470 (estimated) Not explicitly reported (inferred antimicrobial)
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Benzyl(methyl) 518.59 Antifungal (C. albicans)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Cyclohexyl(ethyl) 458.54 Antifungal (C. albicans)
Compound 6e: (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide Artemisinin derivative 2-Methylphenyl 731.2 Antimalarial (inferred)
N-propyl-3-(pyridine-3-sulfonamido)benzamide Benzamide Pyridine-3-sulfonamido 319.39 Not reported (structural analog)

Key Observations:

  • Heterocyclic Core Differences: The target compound’s benzothiazole core distinguishes it from oxadiazole-based analogs (LMM5, LMM11) and artemisinin derivatives (6e). Benzothiazoles are known for enhanced metabolic stability compared to oxadiazoles, which may improve pharmacokinetics .
  • Sulfamoyl Modifications: The cyclohexyl(methyl) group on the sulfamoyl moiety increases lipophilicity compared to LMM5’s benzyl(methyl) and LMM11’s cyclohexyl(ethyl). This could enhance membrane permeability but may also affect solubility .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Benzothiazoles generally exhibit slower hepatic metabolism than oxadiazoles, which may extend half-life .

Q & A

Q. What are the established synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide?

The synthesis typically involves multi-step protocols, including:

  • Amide Coupling : Reacting 4-chloro-1,3-benzothiazol-7-amine with a sulfamoyl-activated benzoyl chloride derivative under inert conditions (e.g., using DCM as solvent and triethylamine as base) .
  • Sulfonamide Formation : Introducing the cyclohexyl(methyl)sulfamoyl group via nucleophilic substitution, often requiring controlled stoichiometry to avoid over-sulfonation .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to isolate intermediates. Yield optimization may require temperature control (e.g., -10°C for sensitive intermediates) .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm connectivity and substituent placement. For example, the cyclohexyl group’s protons appear as multiplet signals at δ 1.2–1.8 ppm, while the benzothiazole ring protons resonate at δ 7.5–8.3 ppm .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]+^+ matching theoretical m/z within 3 ppm error) .
  • FTIR : Peaks at ~1700 cm1^{-1} (amide C=O stretch) and ~1350 cm1^{-1} (sulfonamide S=O) confirm functional groups .

Q. What is the compound’s solubility profile in common solvents?

Experimental data suggest:

  • High Solubility : In DMSO (≥50 mg/mL at 25°C) due to polar sulfonamide and benzamide groups.
  • Low Solubility : In aqueous buffers (e.g., PBS: <0.1 mg/mL), necessitating DMSO stock solutions for biological assays .
  • Optimization : Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve aqueous solubility for in vivo studies .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural determination?

Conflicts in X-ray data (e.g., disordered cyclohexyl groups) require:

  • Refinement Strategies : Using SHELXL for anisotropic displacement parameters and TWIN/BASF commands to model twinning .
  • Validation Tools : CheckCIF/PLATON to identify geometry outliers (e.g., bond angles >5° from ideal values) .
  • Complementary Methods : Pair X-ray with DFT calculations (e.g., Gaussian09) to validate torsional angles and hydrogen-bonding networks .

Q. What experimental design principles optimize yield in multi-step synthesis?

Key considerations include:

  • Stepwise Monitoring : Use TLC/HPLC to track reaction progress and minimize side products (e.g., hydrolysis of the sulfamoyl group) .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for coupling steps; ligand choice (e.g., XPhos) can enhance efficiency .
  • Scale-Up Adjustments : Reduce solvent volume by 30–50% in larger batches to improve kinetics, but avoid compromising mixing efficiency .

Q. How can in silico methods predict the compound’s interaction with bacterial enzymes?

Computational approaches include:

  • Molecular Docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., bacterial PPTases) using PDB structures (e.g., 3Q8U). Focus on sulfamoyl-group interactions with catalytic residues (e.g., Arg154) .
  • MD Simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) and identify hydrophobic pockets accommodating the cyclohexyl group .
  • Free Energy Calculations (MM-PBSA) : Estimate ΔGbinding_{binding} to prioritize analogs with stronger affinity (<-40 kcal/mol) .

Q. What strategies address fluorescence interference in biological assays?

The benzothiazole moiety may autofluoresce, complicating readouts. Mitigation involves:

  • Wavelength Optimization : Use excitation/emission filters (e.g., λex_{ex}=450 nm, λem_{em}=550 nm) outside the compound’s emission range .
  • Quenching Agents : Add 1 mM sodium dithionite to reduce background signal without affecting target activity .
  • Alternative Assays : Switch to luminescence-based methods (e.g., ATP detection) for cytotoxicity profiling .

Q. Methodological Notes

  • Citing Tools : Reference SHELX for crystallography , Gaussian09 for DFT , and AutoDock Vina for docking .
  • Data Reproducibility : Report solvent purity (e.g., DMSO: ≥99.9%), batch-specific NMR shifts, and HPLC gradients to ensure reproducibility .

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